molecular formula C15H29N3O3 B7928517 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928517
M. Wt: 299.41 g/mol
InChI Key: HSYISULWWCUMBI-UNXYVOJBSA-N
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Description

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H29N3O3 and its molecular weight is 299.41 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester generally involves multi-step synthesis. The process typically starts with cyclohexylamine reacting with 2-amino-propionyl chloride under controlled conditions to form [4-((S)-2-Amino-propionylamino)-cyclohexyl] intermediate. This intermediate is subsequently treated with methyl chloroformate to yield the desired ester compound. Reaction conditions, such as temperature, solvent choice, and catalyst presence, are meticulously controlled to maximize yield and purity. Industrial Production Methods : On an industrial scale, the production of this compound involves advanced chemical engineering techniques to optimize efficiency. Industrial synthesis may incorporate continuous flow reactors, automated control systems, and large-scale purification methods to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: : [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester undergoes a range of chemical reactions, including oxidation, reduction, substitution, and hydrolysis. Common Reagents and Conditions : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are critical in dictating the outcome and efficiency of these reactions. Major Products : Depending on the specific reaction, major products can vary. For example, oxidation might yield hydroxylated derivatives, while hydrolysis can lead to the cleavage of the ester bond, producing corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: : In chemistry, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester serves as a building block for synthesizing more complex molecules and as a reagent in various organic transformations. Biology : It finds use in biological research for studying enzyme-substrate interactions and as a probe for investigating biochemical pathways. Medicine Industry : Industrial applications include its use as an intermediate in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exerts its effects is often related to its ability to interact with biological macromolecules. It can form covalent or non-covalent bonds with target proteins or enzymes, thereby modulating their activity. Molecular targets include specific amino acid residues in active sites or regulatory domains, and pathways involved often encompass signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Uniqueness: : Compared to other compounds with similar functional groups, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester stands out due to its specific cyclohexyl and amino-propionyl moieties, which confer unique steric and electronic properties. Similar Compounds : Similar compounds include cyclohexyl-based carbamates and amino acid derivatives, such as cyclohexyl carbamate and N-tert-butoxycarbonyl-L-proline.

By comprehensively analyzing this compound, we can appreciate its versatility and potential across various scientific domains. Whether in a lab setting or an industrial environment, this compound represents a valuable asset in advancing research and development.

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-6-8-12(9-7-11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t10-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYISULWWCUMBI-UNXYVOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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